3'-Amino-2',3'-dideoxy-2-fluoroadenosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FN6O2 |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1 |
InChI Key |
SZVPVHHHZBIOFV-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Amino 2 ,3 Dideoxy 2 Fluoroadenosine
Strategies for Stereoselective Synthesis of 2-Fluoro-, 3'-Amino-, and Dideoxy-Nucleosides
The stereoselective synthesis of this class of compounds is a significant challenge in nucleoside chemistry. The core of the challenge lies in the controlled installation of substituents at the 2' and 3' positions of the furanose ring with the correct stereochemistry, coupled with the formation of the β-glycosidic bond.
The formation of the N-glycosidic bond between the modified sugar and the adenine (B156593) base is a critical step. Generally, this is achieved through a convergent approach where a pre-synthesized, appropriately protected sugar derivative is coupled with a silylated purine (B94841) base. nih.govnih.gov Lewis acids, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly used to catalyze this reaction. wgtn.ac.nz The stereochemical outcome of the glycosylation is often influenced by the nature of the substituent at the C-2' position of the sugar. The presence of a participating group at this position can direct the incoming nucleobase to the β-face of the anomeric center, leading to the desired stereoisomer. However, in the case of 2'-deoxy or 2'-fluoro sugars, achieving high β-selectivity can be more challenging. nih.gov
The introduction of the 3'-amino group is typically achieved via a two-step process involving the introduction of an azide (B81097) group followed by its reduction. nih.govnih.gov A common strategy is the nucleophilic displacement of a leaving group at the 3'-position of a suitably protected sugar intermediate with an azide source, such as sodium azide. This reaction generally proceeds with inversion of configuration (Sɴ2 mechanism). Subsequent reduction of the resulting 3'-azido derivative to the 3'-amino group can be accomplished using various methods, including catalytic hydrogenation (e.g., with palladium on carbon) or with reducing agents like triphenylphosphine. nih.govnih.gov
The formation of the 2',3'-dideoxy scaffold is a key feature of this nucleoside analog. nih.gov One established method for achieving this is the Barton-McCombie deoxygenation. nih.gov This radical-based reaction involves the conversion of the hydroxyl groups at the 2' and 3' positions into thiocarbonyl derivatives, such as xanthates, which are then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane) to effect deoxygenation. nih.gov Alternative methods for the synthesis of 2',3'-dideoxynucleosides include reductive elimination and other radical-based deoxygenation procedures. nih.gov
Chemoenzymatic Synthesis Approaches for Modified Nucleosides
Chemoenzymatic methods offer an attractive alternative to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. tandfonline.com Enzymes such as nucleoside phosphorylases and transglycosylases can be employed to catalyze the formation of the glycosidic bond. google.com In a typical chemoenzymatic approach, a chemically synthesized modified sugar (e.g., a 3-amino-2,3-dideoxy-2-fluororibose derivative) can be enzymatically coupled with a purine base. tandfonline.comgoogle.com This strategy can circumvent some of the challenges associated with controlling stereoselectivity in chemical glycosylation reactions. For instance, a known chemoenzymatic method for preparing 3'-amino-2',3'-dideoxyguanosine (B112888) involves the enzymatic transfer of 3-amino-2,3-dideoxyribose from a thymidine (B127349) analog to 2,6-diaminopurine (B158960), followed by enzymatic deamination. google.com Similar strategies could be adapted for the synthesis of the corresponding adenosine (B11128) analog. Lipases are another class of enzymes used in nucleoside synthesis, particularly for the regioselective acylation and deacylation of hydroxyl groups, which is crucial for protecting group strategies. researchgate.net
Protecting Group Strategies and Deprotection in Nucleoside Synthesis
The synthesis of complex nucleoside analogs like 3'-Amino-2',3'-dideoxy-2-fluoroadenosine is heavily reliant on the use of protecting groups to mask reactive functional groups and direct reactions to the desired positions. umich.eduumich.edu
Hydroxyl Protecting Groups: The 5'-hydroxyl group is commonly protected with an acid-labile group such as dimethoxytrityl (DMT) or monomethoxytrityl (MMT). wikipedia.org These groups are stable under a wide range of reaction conditions but can be selectively removed with mild acid. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also frequently used to protect hydroxyl groups.
Amino Protecting Groups: The exocyclic amino group of adenine is typically protected to prevent side reactions during the synthesis. nih.gov Acyl groups like benzoyl (Bz) or isobutyryl (iBu) are commonly employed for this purpose. wikipedia.org These groups are generally stable but can be removed under basic conditions, often with aqueous ammonia (B1221849) or methylamine, at the final stages of the synthesis. wikipedia.org
Deprotection: The final step in the synthesis is the removal of all protecting groups to yield the target nucleoside. The deprotection strategy must be carefully planned to ensure that the desired compound is obtained without degradation. The choice of protecting groups is often dictated by their orthogonal stability, allowing for their selective removal in a specific sequence. For example, an acid-labile 5'-O-DMT group can be removed without affecting a base-labile N-benzoyl group.
Interactive Data Table: Common Protecting Groups in Nucleoside Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., trichloroacetic acid) |
| 5'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) |
| Exocyclic Amino (Adenine) | Benzoyl | Bz | Base (e.g., aqueous ammonia) |
| Exocyclic Amino (Adenine) | Isobutyryl | iBu | Base (e.g., aqueous ammonia) |
Derivatization for Conjugate Formation and Prodrug Design
The presence of a primary amino group at the 3'-position and a hydroxyl group at the 5'-position of this compound offers versatile opportunities for chemical modification. These sites are key for creating derivatives that can be used in conjugate formation, such as linking to peptides or other moieties for targeted delivery, and for designing prodrugs with enhanced cellular uptake and stability.
The incorporation of this compound into synthetic oligonucleotides is achieved through the well-established phosphoramidite (B1245037) solid-phase synthesis methodology. This requires the conversion of the parent nucleoside into a reactive phosphoramidite building block. The synthesis of the phosphoramidite derivative of this compound involves a series of protection and activation steps to ensure the correct and efficient formation of internucleotide linkages.
A critical step in this process is the differential protection of the reactive functional groups of the nucleoside. The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group, which allows for controlled deprotection during the automated synthesis cycle. The 3'-amino group, being nucleophilic, must also be protected to prevent unwanted side reactions during the phosphitylation of the 5'-hydroxyl group and subsequent oligonucleotide assembly. A common protecting group for the 3'-amino function is the base-labile trifluoroacetyl (TFA) group. This protecting group is stable throughout the synthesis cycles but can be readily removed during the final deprotection of the oligonucleotide.
The general synthetic scheme for the phosphoramidite of this compound is as follows:
Protection of the 3'-amino group: The starting material, this compound, is reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield N-(trifluoroacetyl)-3'-amino-2',3'-dideoxy-2-fluoroadenosine.
Protection of the 5'-hydroxyl group: The resulting N-protected nucleoside is then treated with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, like pyridine, to selectively protect the 5'-hydroxyl group, yielding 5'-O-DMT-3'-N-trifluoroacetyl-3'-amino-2',3'-dideoxy-2-fluoroadenosine.
Phosphitylation: The final step involves the reaction of the fully protected nucleoside with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction introduces the reactive phosphoramidite moiety at the free 3'-position (in this case, derivatizing the protected amino group is not the standard procedure, rather the 5'-OH is phosphitylated for 3' to 5' synthesis). For incorporation at the 3'-terminus with a 3'-amino modification, the synthesis strategy would involve attachment to the solid support via the 5'-hydroxyl group and subsequent chain elongation. However, for internal incorporation, a different strategy would be required. The more common approach for introducing a 3'-amino modification is via a modified solid support.
Alternatively, for creating a phosphoramidite to be added during synthesis, the 5'-hydroxyl group is phosphitylated. This allows the nucleoside to be coupled to the growing oligonucleotide chain. The 3'-amino group, protected with a group like Fmoc, can then be deprotected post-synthesis for conjugation.
Table 1: Key Reagents in the Phosphoramidite Synthesis of this compound Derivatives
| Reagent | Purpose |
|---|---|
| This compound | Starting Nucleoside Analog |
| Trifluoroacetic anhydride | Protection of the 3'-amino group |
| Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group |
| 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Phosphitylating agent |
The therapeutic potential of nucleoside analogs is often limited by their poor membrane permeability and susceptibility to enzymatic degradation. Prodrug strategies aim to overcome these limitations by masking the hydrophilic functionalities of the parent drug with lipophilic moieties, thereby enhancing its passive diffusion across cell membranes. Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside analog.
For this compound, several prodrug approaches can be envisioned, primarily targeting the 5'-hydroxyl and the 3'-amino groups.
Phosphotriester and Phosphoramidate (B1195095) Prodrugs: To bypass the often rate-limiting initial phosphorylation step required for the activation of nucleoside analogs, prodrugs can be designed to deliver the monophosphorylated form of the drug into the cell. The negatively charged phosphate (B84403) group is masked with neutral, lipophilic groups to create a phosphotriester or phosphoramidate.
Phosphotriester Prodrugs: In this approach, the two remaining acidic protons of the phosphate group are replaced with ester moieties. These can be simple alkyl or aryl esters, or more sophisticated structures like the S-acyl-2-thioethyl (SATE) group, which are designed for efficient intracellular cleavage.
Phosphoramidate Prodrugs: Here, one of the acidic protons of the phosphate is replaced with an amino acid ester or another amine-containing moiety. These prodrugs can be recognized by cellular transporters, further enhancing their uptake. The ProTide technology is a well-known example of this approach.
For this compound, a phosphoramidate prodrug could be synthesized by first phosphorylating the 5'-hydroxyl group and then reacting the resulting monophosphate with an amino acid ester in the presence of a coupling agent.
Peptide Conjugates for Active Transport: The 3'-amino group provides a convenient handle for conjugation to peptides. Cell-penetrating peptides (CPPs), for instance, can be attached to the nucleoside to facilitate its entry into cells via endocytosis. nih.gov This strategy leverages active transport mechanisms to overcome the limitations of passive diffusion. The conjugation can be achieved through the formation of a stable amide bond between the 3'-amino group of the nucleoside and the C-terminus of the peptide.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Target Moiety | Example Modification | Expected Advantage |
|---|---|---|---|
| Lipophilic Ester/Amide | 5'-Hydroxyl / 3'-Amino | Acylation with a long-chain fatty acid | Increased passive diffusion |
| Phosphotriester | 5'-Phosphate | S-acyl-2-thioethyl (SATE) esters | Bypasses initial phosphorylation, enhanced uptake |
| Phosphoramidate (ProTide) | 5'-Phosphate | Phenylalanine isopropyl ester | Bypasses initial phosphorylation, transporter-mediated uptake |
Molecular and Biochemical Mechanisms of Action of 3 Amino 2 ,3 Dideoxy 2 Fluoroadenosine
Cellular Uptake and Intracellular Metabolic Processing
The therapeutic efficacy of nucleoside analogs like 3'-Amino-2',3'-dideoxy-2-fluoroadenosine is contingent upon their ability to enter target cells and undergo metabolic activation. This process involves a series of steps, including transport across the cell membrane, enzymatic phosphorylation to the active triphosphate form, and the compound's inherent stability against degradation.
Unlike many nucleoside analogs that utilize specific nucleoside transport carrier systems, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), a related compound, has been shown to enter cells via passive diffusion. nih.gov The rate of entry for 2'-F-dd-ara-A was observed to be approximately half that of 2',3'-dideoxyadenosine (B1670502) (ddAdo), with rates of 9.7 pmol/10(6) cells/min and 18.4 pmol/10(6) cells/min, respectively. nih.gov While specific studies on this compound are limited in this regard, the structural similarities suggest a potential for passive diffusion as a mechanism of cellular uptake.
Once inside the cell, this compound must be converted to its triphosphate form to exert its biological activity. This multi-step phosphorylation cascade is a critical activation pathway. The 3'-amino group enhances the nucleophilicity of the molecule, allowing for efficient phosphorylation. ucl.ac.uk
Studies have demonstrated that 3'-amino-TNA (threose nucleic acid) nucleosides can be directly and selectively triphosphorylated in aqueous conditions. ucl.ac.ukchemrxiv.org This reaction can proceed under mild conditions using cyclic trimetaphosphate. ucl.ac.ukchemrxiv.org In human T-lymphoblastoid cell lines, the formation of the di- and triphosphate metabolites of the related compound 2'-F-dd-ara-A was significantly greater than that of ddAdo. nih.gov Specifically, the accumulation of the diphosphate (B83284) and triphosphate forms of 2'-F-dd-ara-A was about 20-fold and 5-fold higher, respectively, than the corresponding metabolites of ddAdo over the same period. nih.gov
The initial phosphorylation step is often catalyzed by deoxycytidine kinase. nih.gov Subsequent phosphorylation to the di- and triphosphate forms is carried out by other cellular kinases. For instance, the mitochondrial adenylate kinase (AK2) is believed to play a significant role in the phosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate (B1617607) (ddAMP), a key intermediate in the activation of related antiviral agents. nih.gov The resulting 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates act as effective terminators of DNA synthesis when catalyzed by various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov
The persistence of the active triphosphate metabolite within the cell is crucial for its therapeutic effect. This is largely determined by the compound's resistance to degradation by various enzymes involved in purine (B94841) metabolism.
Adenosine (B11128) deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and its analogs. uniprot.orgnih.gov Many nucleoside analogs are susceptible to deamination by ADA, which can lead to their inactivation. However, this compound is resistant to enzymatic deamination. metkinenchemistry.com A related compound, 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA), is a much poorer substrate for ADA compared to 2',3'-dideoxyadenosine (ddA). nih.gov While F-ddA is converted to 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI) by ADA, its resistance to this enzyme is a key feature. nih.gov In rats, inhibition of ADA with 2'-deoxycoformycin (B8070352) significantly reduced the clearance of F-ddA, leading to higher plasma concentrations. nih.gov
Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway that can cleave nucleoside analogs, leading to their inactivation. nih.govnih.gov The deaminated product of 2'-F-dd-ara-A is resistant to hydrolysis by PNP. nih.gov Similarly, 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI), the deaminated metabolite of F-ddA, is highly resistant to PNP. nih.gov This resistance to PNP contributes to the metabolic stability of these compounds.
| Compound | Susceptibility to Adenosine Deaminase (ADA) | Susceptibility of Deaminated Product to Purine Nucleoside Phosphorylase (PNP) |
|---|---|---|
| This compound | Resistant metkinenchemistry.com | Not Applicable (Resistant to deamination) |
| 2'-F-dd-ara-A | Deaminated 10 times less rapidly than ddAdo nih.gov | Resistant nih.gov |
| F-ddA | Poor substrate compared to ddA nih.gov | Resistant (as F-ddI) nih.gov |
Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a deoxyribose group between different purine or pyrimidine (B1678525) bases. nih.govnih.govebi.ac.ukkoreascience.kr While NDTs can be used for the synthesis of nucleoside analogs, their activity towards modified nucleosides can be limited. nih.govkoreascience.kr Research has focused on engineering NDTs to improve their activity with substrates like 2'-fluoro-2'-deoxynucleosides. nih.govkoreascience.kr The adaptation of NDTs for 2,3-dideoxyribosyl transfer suggests that the wild-type enzymes may not efficiently process compounds like this compound. nih.gov
Enzymatic Stability and Catabolic Degradation Pathways
Interaction with Nucleic Acid Synthesis Machinery
The central mechanism by which this compound inhibits viral replication is through its interaction with the enzymes responsible for synthesizing viral DNA or RNA, namely viral polymerases. After cellular kinases phosphorylate it to its active triphosphate form, the analog mimics the natural deoxyadenosine (B7792050) triphosphate (dATP) and can be recognized as a substrate by these polymerases.
Retroviruses, such as the human immunodeficiency virus (HIV), rely on an enzyme known as reverse transcriptase (RT) to convert their RNA genome into DNA, a crucial step for integration into the host genome. mdpi.com Nucleoside analogs are a cornerstone of antiretroviral therapy, and their primary mechanism of action is the inhibition of reverse transcriptase. droracle.ai Analogs of 3'-amino-3'-deoxyadenosine (B1194517) have been shown to inhibit HIV-1 replication, with evidence pointing towards their effect occurring at an early stage in the viral life cycle, most likely during reverse transcription. nih.gov
The triphosphate derivative of this compound acts as a competitive inhibitor of the natural substrate, dATP. It binds to the active site of reverse transcriptase, and due to its structural similarity to dATP, it is incorporated into the nascent viral DNA strand. The substitution of the 3'-hydroxyl group with a 3'-amino group is the key modification that leads to the termination of DNA chain elongation, a mechanism that will be discussed in more detail in section 3.2.2.
A comparative study of the incorporation of various 3'-substituted nucleoside analogs by HIV-1 RT revealed the following order of incorporation efficiency at a lower magnesium ion concentration: 3′-OH > 3′-NH2 > 3′-F. acs.org This suggests that while both 3'-amino and 3'-fluoro substitutions are less favored than the natural 3'-hydroxyl group, the 3'-amino group is more readily incorporated than a 3'-fluoro group.
| 3' Substituent | Relative Incorporation Efficiency by HIV-1 RT (Low Mg2+) |
| 3'-OH (natural) | Highest |
| 3'-NH2 | Intermediate |
| 3'-F | Lower |
This table illustrates the general trend of incorporation efficiency by HIV-1 reverse transcriptase for different 3' substituents on a nucleoside analog, based on findings from related compounds. acs.org
In addition to retroviruses, many other viruses utilize RNA-dependent RNA polymerases (RdRps) for the replication and transcription of their RNA genomes. Nucleoside analogs can also serve as inhibitors of these viral RNA polymerases. The triphosphate form of this compound can be recognized by viral RdRps and incorporated into the growing viral RNA chain. Similar to its action on reverse transcriptase, its incorporation leads to chain termination, thereby halting viral RNA synthesis. The specificity of nucleoside analogs for viral polymerases over host cellular polymerases is a critical factor in their therapeutic utility.
The primary mechanism by which this compound and related 3'-substituted analogs inhibit nucleic acid synthesis is through chain termination. During DNA or RNA synthesis, polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the 5'-phosphate of the incoming nucleotide.
In the case of this compound, the crucial 3'-hydroxyl group is replaced by an amino group. Once the triphosphate of this analog is incorporated into the growing DNA or RNA strand, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide. The 3'-amino group cannot participate in the formation of a phosphodiester bond, leading to the immediate and irreversible cessation of chain elongation. This process is known as obligate chain termination. Studies have confirmed that 3'-amino-2',3'-dideoxynucleoside 5'-triphosphates act as effective terminators of DNA synthesis catalyzed by various DNA polymerases.
Inhibition of Viral Polymerases
Structural Basis of Enzyme-Inhibitor Interactions
The efficacy of this compound as a polymerase inhibitor is fundamentally determined by its structural complementarity to the active site of the target enzyme. While specific crystallographic or NMR structures of this particular compound in complex with a viral polymerase are not publicly available, insights can be drawn from molecular modeling studies and the known structures of other nucleoside analog inhibitors in complex with their target enzymes.
Molecular docking simulations are a powerful tool for predicting the binding mode of a ligand within the active site of a protein. For a nucleoside analog like this compound, docking studies would model its triphosphate form within the polymerase active site. The binding is typically stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues.
In the context of HIV-1 reverse transcriptase, the active site is a well-characterized pocket. The binding of the incoming nucleoside triphosphate is coordinated by magnesium ions, which play a crucial role in catalysis. The adenine (B156593) base of this compound would be expected to form Watson-Crick base pairing with the corresponding thymine (B56734) on the template strand. The triphosphate moiety would interact with conserved aspartate residues in the active site via the magnesium ions.
The 2'-fluoro group, being highly electronegative, would influence the local electronic environment and could potentially form favorable interactions with polar residues in the active site. The conformation of the sugar ring, which is influenced by the 2'-substituent, is also a critical factor for proper positioning within the active site. The 3'-amino group, after incorporation, would reside in the position where the next incoming nucleotide would bind, physically blocking the continuation of synthesis.
Conformational Changes Induced by Nucleoside Analog Binding
The three-dimensional structure of a nucleoside analog is a critical determinant of its interaction with target enzymes, such as DNA polymerases. The sugar moiety of nucleosides is not planar and can adopt various puckered conformations, typically described as either North (N-type) or South (S-type) conformations, which correspond to C3'-endo and C2'-endo puckers, respectively. The preferred conformation can significantly impact the efficiency of incorporation into a growing DNA chain and the subsequent conformational changes within the polymerase active site.
For fluorinated nucleosides, the high electronegativity of the fluorine atom can exert a strong influence on the sugar pucker. Studies on structurally related 2',3'-dideoxy-2',3'-difluorinated nucleosides have revealed a pronounced preference for either the C3'-endo or C2'-endo conformation, depending on the stereochemistry of the fluorine substitutions. nih.gov For instance, 3'-deoxy-3'-F-xylo nucleosides predominantly adopt a C3'-endo conformation, while 3'-deoxy-3'-F-ribo nucleosides favor a C2'-endo conformation. nih.gov This conformational rigidity is a key factor in how the analog is recognized and processed by cellular enzymes.
Cellular Pathway Modulation
The incorporation of this compound into cellular metabolism triggers a cascade of events that can lead to cell death and the inhibition of cell growth. These effects are mediated through the modulation of specific cellular signaling pathways.
Pathways of Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The action of many nucleoside analogs culminates in the activation of the intrinsic apoptotic pathway.
The primary mechanism by which this compound is expected to induce apoptosis is through its action as a DNA chain terminator. Once phosphorylated to its active triphosphate form, it can be incorporated into a growing DNA strand by DNA polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation. nih.gov This disruption of DNA synthesis can cause DNA strand breaks and genomic instability, which are potent triggers for the intrinsic apoptotic pathway.
The accumulation of DNA damage activates sensor proteins that, in turn, signal to the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govnih.govresearchgate.netresearchgate.net A shift in the balance towards pro-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. bohrium.com Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.govnih.gov
| Apoptosis Induction Pathway | Key Molecular Events |
| DNA Damage Recognition | Incorporation of the nucleoside analog leads to DNA chain termination and strand breaks. |
| Bcl-2 Family Regulation | The balance shifts towards pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak). nih.govnih.govresearchgate.netresearchgate.net |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Release of cytochrome c from the mitochondria into the cytoplasm. bohrium.com |
| Apoptosome Formation | Cytochrome c, Apaf-1, and pro-caspase-9 assemble. nih.gov |
| Caspase Cascade Activation | Initiator caspase-9 activates effector caspases like caspase-3. nih.govnih.gov |
| Execution of Apoptosis | Cleavage of cellular proteins, leading to cell death. |
Interference with Cell Proliferation Signaling
In addition to inducing apoptosis, this compound can interfere with signaling pathways that are crucial for cell proliferation and survival. The inhibition of DNA synthesis is a direct affront to cell cycle progression.
Studies on the related compound, 3'-amino-2',3'-dideoxycytidine, have demonstrated that it produces an S-phase-specific block in the cell cycle of leukemia cells. nih.gov This is a direct consequence of its role as a competitive inhibitor of DNA polymerase and a DNA chain terminator. nih.govnih.gov It is highly probable that this compound acts through a similar mechanism, arresting cells in the S-phase of the cell cycle and preventing them from completing DNA replication, which is a prerequisite for cell division.
Furthermore, the cellular stress induced by DNA damage and cell cycle arrest can impact major signaling hubs that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. nih.govnih.govqiagen.commdpi.comyoutube.com Activation of this pathway generally promotes cell survival by inhibiting apoptotic proteins. Conversely, the stress induced by DNA damage can lead to the downregulation of this pathway, thereby sensitizing cells to apoptosis. The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is also involved in regulating cell proliferation and apoptosis. Depending on the cellular context and the nature of the stimulus, activation of different arms of the MAPK pathway can have opposing effects. While direct evidence linking this compound to these pathways is lacking, its ability to induce cellular stress makes it a plausible modulator of these critical signaling networks. The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression, is another potential mechanism by which nucleoside analogs can interfere with cell proliferation. mdpi.com
| Cell Proliferation Signaling Pathway | Potential Interference Mechanism |
| Cell Cycle Progression | Induction of an S-phase-specific block due to inhibition of DNA synthesis. nih.gov |
| PI3K/Akt Pathway | Downregulation in response to DNA damage-induced cellular stress, promoting apoptosis. nih.govnih.govqiagen.commdpi.comyoutube.com |
| MAPK Pathway | Modulation of ERK, JNK, and/or p38 signaling in response to cellular stress. |
| Cyclin-Dependent Kinases (CDKs) | Potential for direct or indirect inhibition, leading to cell cycle arrest. mdpi.com |
Preclinical Biological Evaluation of 3 Amino 2 ,3 Dideoxy 2 Fluoroadenosine and Derivatives
Antiviral Efficacy Studies in Cellular and In Vivo Models
The antiviral activity of 3'-Amino-2',3'-dideoxy-2-fluoroadenosine and its derivatives has been investigated against a range of human pathogens. The primary mechanism of action for many of these nucleoside analogs involves the inhibition of viral polymerases, acting as chain terminators of DNA or RNA synthesis.
Derivatives of this compound have been evaluated for their potential to inhibit HIV replication. The introduction of a fluorine atom at the 3' position of the sugar moiety in nucleoside analogs has been shown to be a key determinant of anti-HIV activity. For instance, the 5'-triphosphates of 3'-fluoro-modified nucleosides, such as the C-5-chloro-substituted derivative of 2',3'-dideoxy-3'-fluorouridine, have been identified as highly active and selective inhibitors of HIV reverse transcriptase, with IC50 values as low as 0.04 ± 0.006 µM. nih.gov
In comparative studies of thymidine (B127349) triphosphate analogs, the inhibitory effectiveness against HIV reverse transcriptase was found to follow the order: 3'-fluoro > 3'-amino > 2',3'-dideoxy > 3'-azido groups. acs.org This highlights the potential of 3'-fluoro and 3'-amino substitutions in designing potent anti-HIV agents. Furthermore, 5′-O-fatty acyl derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT) have demonstrated enhanced activity against both cell-free and cell-associated HIV, with some derivatives showing EC50 values below 0.2 µM. mdpi.com
| Compound Derivative | Virus | Assay | Cell Line | EC50 / IC50 (µM) |
|---|---|---|---|---|
| 5'-triphosphate of C-5-chloro-substituted 2',3'-dideoxy-3'-fluorouridine | HIV | Reverse Transcriptase Inhibition | N/A | 0.04 ± 0.006 |
| 5′-O-(12-thioethyldodecanoyl)-3′-fluoro-2′,3′-dideoxythymidine | HIV (cell-free) | Antiviral Activity | N/A | <0.2 |
| 5′-O-(12-azidododecanoyl)-3′-fluoro-2′,3′-dideoxythymidine | HIV (cell-free) | Antiviral Activity | N/A | 0.4 |
| 5′-O-myristoyl-3′-fluoro-2′,3′-dideoxythymidine | HIV (cell-free) | Antiviral Activity | N/A | 1.1 |
The potential of this compound derivatives against Hepatitis B Virus (HBV) has been explored, primarily through the evaluation of related nucleoside analogs. The triphosphate form of 3'-fluorothymidine (FdTTP) has been shown to be a potent inhibitor of HBV DNA polymerase, with a 50% inhibitory dose (ID50) of 0.15 µM. nih.gov Kinetic analyses revealed that FdTTP acts as a competitive inhibitor with respect to the natural substrate, dTTP, with a Ki value of 0.04 µM. nih.gov
Another related compound, 2',3'-dideoxyguanosine (B1417426) (ddG), has demonstrated effective inhibition of HBV replication in hepatocyte-derived cells with a 50% effective concentration (EC50) of 0.3 ± 0.05 µmol/L. nih.govnih.gov The mechanism of action for these dideoxynucleosides is believed to be the suppression of reverse transcription in the HBV replication cycle. nih.gov
| Compound Derivative | Virus | Assay | EC50 / ID50 / Ki (µM) |
|---|---|---|---|
| 3'-fluorothymidine triphosphate (FdTTP) | HBV | DNA Polymerase Inhibition | 0.15 (ID50) |
| 3'-fluorothymidine triphosphate (FdTTP) | HBV | DNA Polymerase Inhibition (Kinetic) | 0.04 (Ki) |
| 2',3'-dideoxyguanosine (ddG) | HBV | Viral Replication Inhibition | 0.3 ± 0.05 (EC50) |
The evaluation of this compound derivatives against Hepatitis C Virus (HCV) has been informed by studies on similar nucleoside analogs. The HCV RNA-dependent RNA polymerase (NS5B) is a key target for these compounds. While specific data for this compound is limited, research on other 3-amino-2-hydroxypropoxyisoflavone derivatives has shown promising results. For example, one such derivative exhibited an anti-HCV EC50 of 6.53 µM, which was approximately two-fold more potent than the standard antiviral drug ribavirin. nih.gov The development of HCV replicon systems, which are subgenomic RNA molecules that can replicate autonomously in hepatoma cells, has been instrumental in the discovery and evaluation of HCV replication inhibitors. nih.gov
A close derivative, 3'-deoxy-3'-fluoroadenosine, has demonstrated potent and broad-spectrum antiviral activity against several emerging flaviviruses. nih.govnih.gov In vitro studies have shown that this compound exerts a low-micromolar antiviral effect against Tick-borne Encephalitis Virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.gov
The antiviral potency of 3'-deoxy-3'-fluoroadenosine was observed in both neural and extraneural host cell lines. nih.gov For TBEV, the EC50 values were in the range of 1.6 ± 0.3 µM to 4.5 ± 1.5 µM, depending on the virus strain and cell line used. nih.gov Against ZIKV and WNV, the compound also showed significant inhibition of viral replication, with EC50 values in the low micromolar range. nih.gov
In vivo studies using mouse models of TBEV and WNV infection have further confirmed the antiviral potential of 3'-deoxy-3'-fluoroadenosine. nih.govnih.gov Treatment of WNV-infected mice resulted in a significant decrease in mortality and a substantial elimination of the clinical signs of neuroinfection. nih.gov In TBEV-infected mice, the compound was able to prolong the mean survival time. researchgate.net
| Virus | Virus Strain | Cell Line | EC50 (µM) |
|---|---|---|---|
| Tick-borne Encephalitis Virus (TBEV) | Hypr | PS | 2.2 ± 0.6 |
| HBCA | 3.1 ± 1.1 | ||
| Neudoerfl | PS | 1.6 ± 0.3 | |
| HBCA | 4.5 ± 1.5 | ||
| Zika Virus (ZIKV) | MR-766 | PS | 1.1 ± 0.1 |
| HBCA | 4.7 ± 1.3 | ||
| Paraiba_01 | PS | 1.2 ± 0.2 | |
| HBCA | 4.5 ± 1.4 | ||
| West Nile Virus (WNV) | Eg-101 | PS | 3.7 ± 1.2 |
| HBCA | 4.3 ± 0.3 | ||
| 13-104 | PS | 4.7 ± 1.5 | |
| HBCA | 4.3 ± 0.6 |
Currently, there is a lack of specific preclinical data in the public domain regarding the efficacy of this compound and its direct derivatives against herpesviruses such as Human Cytomegalovirus (HCMV) and Murine Cytomegalovirus (MCMV). Further research is required to determine the potential of this class of compounds for the treatment of herpesvirus infections.
Anticancer Potential in In Vitro and In Vivo Models
The anticancer potential of this compound and its derivatives is an area of ongoing investigation. While specific studies on this particular compound are not widely available, the broader class of nucleoside analogs has been a fruitful source of anticancer agents. For example, various pyrimidine (B1678525) derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.
One study reported that certain pyrimidine derivatives exhibited strong inhibitory effects on human hepatocellular carcinoma BEL-7402 cells, with IC50 values less than 0.10 µM. ekb.eg Another series of pyrimidine derivatives showed potent anticancer activity against breast cancer (MCF-7) and colon cancer (HCT-29) cell lines, with IC50 values of 1.9 µg/mL and 2.5 µg/mL, respectively. ekb.eg
In vivo studies with other classes of compounds, such as synthetic makaluvamine analogs, have demonstrated significant inhibition of tumor growth in mouse xenograft models of breast cancer. nih.gov These findings underscore the potential of novel nucleoside and related heterocyclic compounds in cancer therapy, although specific in vitro and in vivo data for this compound are needed to fully assess its anticancer potential.
| Compound Class | Cancer Cell Line | IC50 |
|---|---|---|
| 2,4,5-substituted pyrimidines | Human hepatocellular carcinoma (BEL-7402) | <0.10 µM |
| Pyrimidine derivatives | Breast cancer (MCF-7) | 1.9 µg/mL |
| Colon cancer (HCT-29) | 2.5 µg/mL |
Inhibition of Malignant Cell Proliferation and Viability
The evaluation of nucleoside analogs as potential anticancer agents frequently begins with assessing their ability to inhibit the growth and proliferation of malignant cells. While specific data on the antiproliferative activity of this compound is limited in publicly available literature, the activity of structurally related adenosine (B11128) derivatives provides insight into the potential efficacy of this class of compounds. Modifications to the sugar or base moiety of the adenosine scaffold can significantly influence cytotoxicity and selectivity against cancer cell lines.
For instance, studies on other modified 2'-deoxyadenosine (B1664071) analogs have demonstrated concentration-dependent inhibition of cancer cell viability. The compound 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine was shown to reduce the viability of PC3 prostate cancer and MCF-7 breast cancer cells after 48 and 72 hours of incubation, with a statistically significant reduction observed at a concentration of 100 µM. nih.gov Specifically, for the PC3 cell line, a 100 µM solution reduced cell viability to 86.3% after 48 hours and to 80.8% after 72 hours. nih.gov
Similarly, novel gefitinib-1,2,3-triazole derivatives have been synthesized and evaluated for their antitumor activity against various non-small cell lung cancer (NSCLC) cell lines. mdpi.com Several of these compounds exhibited potent inhibitory effects. mdpi.com The data underscores a common strategy in medicinal chemistry where a known nucleoside structure is modified to enhance its biological activity against cancer cells. The introduction of a fluorine atom at the 2'-position and an amino group at the 3'-position, as in this compound, is intended to alter the molecule's interaction with key cellular enzymes, such as DNA polymerases or ribonucleotide reductase, thereby leading to the inhibition of DNA synthesis and cell proliferation. nih.govresearchgate.net
Table 1: Effect of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine on Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
|---|---|---|---|
| PC3 | 100 | 48 | 86.3 ± 3.4 |
| PC3 | 100 | 72 | 80.8 ± 3.2 |
| MCF-7 | 100 | 48 | 91.9 ± 1.2 |
Table 2: Inhibitory Activity (IC₅₀) of Gefitinib-Triazole Derivatives Against NSCLC Cell Lines (µM)
| Compound | NCI-H1299 | A549 | NCI-H1437 |
|---|---|---|---|
| 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
Induction of Apoptotic Pathways in Cancer Cells
A primary mechanism by which many nucleoside analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells in a controlled manner. Research on various adenosine analogs has established their capacity to trigger apoptotic cascades in different cancer cell types, particularly in leukemias.
For example, 2-Chloro-2'-deoxyadenosine (CdA, Cladribine) has been shown to cause dose- and time-dependent apoptosis in Jurkat human T leukemia cells. nih.gov The mechanism involves the activation of a cascade of cysteine proteases known as caspases, including caspase-3, -8, and -9. nih.gov The process is linked to the mitochondria, as evidenced by the loss of mitochondrial transmembrane potential (ΔΨm), which can be protected by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that the apoptotic pathway initiated by this analog involves a caspase-3-dependent mitochondrial feedback amplification loop. nih.gov
Similarly, 3-Deazaadenosine (DZA) induces apoptosis in human leukemia HL-60 and U-937 cells. nih.gov The cell death mechanism is dependent on caspase-3-like activity, which leads to the specific cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis. nih.gov The combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor is also known to promote apoptosis in human colon carcinoma cells, confirmed by morphological changes like chromatin condensation and the release of cytochrome c from mitochondria. nih.gov
These findings collectively suggest that adenosine analogs, likely including this compound, can function as cytotoxic agents by activating intrinsic apoptotic pathways. The triphosphate form of these analogs can interfere with DNA synthesis, leading to DNA strand breaks or chain termination, which are potent triggers for apoptosis. nih.govbiosynth.com
Differentiation-Inducing Effects in Neoplastic Cells
Differentiation therapy is an approach to cancer treatment that aims to force malignant cells to mature into non-proliferating, terminally differentiated cells. This strategy is particularly relevant in hematological malignancies like leukemia, where cancer is characterized by a blockade in cellular maturation. nih.gov
Certain nucleoside analogs have been investigated for their differentiation-inducing capabilities. For instance, cytidine (B196190) analogs such as 5'-aza-cytidine and 5'-aza-2'-deoxycytidine (decitabine) can induce differentiation in myeloid leukemia cells. nih.gov They achieve this by inhibiting DNA methylation, which reverses the epigenetic silencing of genes involved in cellular maturation. nih.gov While this demonstrates the potential for nucleoside analogs to act as differentiation agents, specific research demonstrating such effects for this compound or its close adenosine analogs is not extensively documented. The primary mechanism of action for many dideoxyadenosine analogs is the termination of DNA chain elongation, leading to cytotoxicity rather than differentiation. biosynth.com However, the possibility of off-target effects influencing cellular differentiation pathways cannot be entirely ruled out without specific investigation.
Applications in Enzyme Prodrug Therapy (EPT) and Suicide Gene Therapy Paradigms
Enzyme Prodrug Therapy (EPT) and suicide gene therapy are targeted cancer treatment strategies that involve the delivery of an enzyme to tumor cells, which then activates a non-toxic prodrug into a potent cytotoxin specifically at the tumor site. nih.govmdpi.com Nucleoside analogs are excellent candidates for this approach due to their high potency once activated (phosphorylated).
A close structural analog, 2-fluoro-2'-deoxyadenosine (dFAdo), has been successfully used in a novel Directed Enzyme Prodrug Therapy (DEPT) strategy. mdpi.com In this system, a 2'-deoxyribosyltransferase enzyme is conjugated to magnetic nanoparticles and targeted to HeLa cancer cells. The enzyme then activates the dFAdo prodrug within the tumor environment. mdpi.com This targeted activation led to a significant reduction in tumor cell survival, with only 11% viability observed after 24 hours of treatment with 10 µM dFAdo. mdpi.com
Furthermore, the synthesis of 2'-deoxy-2-fluoroadenosine (B2452619) has been described as a potential prodrug for suicide gene therapy. nih.gov In a typical suicide gene therapy model, a non-human enzyme gene, such as herpes simplex virus thymidine kinase (HSV-tk), is delivered to cancer cells. nih.govmybiosource.com The expressed enzyme then phosphorylates a nucleoside analog prodrug, trapping the toxic metabolite inside the cell and leading to cell death. nih.gov The structural characteristics of this compound, particularly its resistance to degradation by certain enzymes, could make it a promising candidate for development within these advanced therapeutic paradigms.
Immunomodulatory Properties (e.g., STING Agonism for Related Analogs)
Beyond direct cytotoxicity, some nucleoside analogs possess immunomodulatory properties that can contribute to their therapeutic effect. These compounds can influence the tumor microenvironment and modulate anti-cancer immune responses. nih.govembopress.org
Recent studies have revealed that certain adenosine analogs have previously unrecognized immunomodulatory functions. nih.govembopress.org This activity can be distinct from their direct antiviral or anti-neoplastic effects. For example, some adenosine analogs can act as antagonists of the Adenosine A2A Receptor (A2AR). nih.govlsuhsc.edu The A2AR pathway is known to suppress T-cell responses; therefore, antagonizing this receptor can enhance anti-tumor immunity. lsuhsc.edu
Another critical pathway in cancer immunotherapy is the stimulator of interferon genes (STING) pathway. Activation of STING in immune cells within the tumor microenvironment leads to the production of type I interferons, which are crucial for initiating a robust anti-cancer immune response. nih.gov STING agonists are being actively investigated as a strategy to overcome immunosuppression in tumors. nih.govnih.gov While direct evidence linking this compound to STING agonism is not yet established, the development of novel nucleoside analogs as STING agonists is an area of significant research interest. The structural diversity of adenosine analogs suggests that derivatives could be designed to specifically activate this pathway, thereby combining direct tumor cell killing with potent immune system activation.
Advanced Research Applications and Future Directions for 3 Amino 2 ,3 Dideoxy 2 Fluoroadenosine
Utilization as Building Blocks for Nucleic Acid-Based Therapeutics
The precise chemical architecture of 3'-Amino-2',3'-dideoxy-2-fluoroadenosine makes it an excellent candidate building block for the synthesis of modified oligonucleotides, particularly for therapeutic applications such as small interfering RNAs (siRNAs) and aptamers.
The incorporation of this compound into a nucleic acid chain is typically achieved at the 3'-terminus during automated solid-phase synthesis. wikipedia.org The process requires the chemical synthesis of a derivative, such as a phosphoramidite (B1245037) or a functionalized controlled pore glass (CPG) support, bearing the protected nucleoside analog. nih.gov
The synthesis cycle involves:
Preparation of the Building Block: The 3'-amino group is protected, often with a base-labile Fmoc group, and the 5'-hydroxyl group is protected with an acid-labile DMT group. glenresearch.com This protected monomer is then converted into a reactive phosphoramidite or attached to a solid support. nih.gov
Oligonucleotide Assembly: Standard phosphoramidite chemistry is used to synthesize the desired oligonucleotide sequence in the 3'-to-5' direction. wikipedia.org For a 3'-terminal modification, the synthesis begins on a CPG support functionalized with this compound.
Cleavage and Deprotection: Following chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using aqueous ammonia (B1221849) or other basic conditions. mdpi.com
The resulting oligonucleotide contains a 3'-terminal this compound. This terminal amino group serves as a versatile chemical handle, allowing for the post-synthesis covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, or other reporter groups and functional moieties. trilinkbiotech.com
A primary challenge for nucleic acid-based therapeutics is their susceptibility to degradation by cellular nucleases. synoligo.com this compound offers a dual-pronged solution to this problem.
2'-Fluoro Modification: The presence of a fluorine atom at the 2' position of the ribose sugar is a well-established modification that significantly enhances nuclease resistance. synoligo.comoup.com It stabilizes the sugar conformation favored in RNA duplexes, leading to increased thermal stability and a dramatic increase in the oligonucleotide's half-life in plasma. nih.govresearchgate.net Studies have shown that 2'-fluoro modifications are highly effective in protecting siRNAs and aptamers from degradation without compromising their biological activity. researchgate.netnih.govnih.gov
3'-Terminal Capping: The 3'-end of an oligonucleotide is particularly vulnerable to degradation by 3'-exonucleases. genelink.com By incorporating this compound, the natural 3'-hydroxyl group is replaced with an amino group. This modification acts as a "cap," effectively blocking the action of 3'-exonucleases and preventing polymerase-mediated extension. trilinkbiotech.comgenelink.com
The combination of these two features in a single building block makes it a powerful tool for enhancing the stability and therapeutic potential of siRNAs and aptamers.
| Modification | Primary Benefit | Mechanism of Action | Applicable Therapeutic |
|---|---|---|---|
| 2'-Fluoro Group | Increased Nuclease Resistance | Stabilizes sugar pucker; sterically hinders nuclease access. nih.govresearchgate.net | siRNA, Aptamers |
| 3'-Amino Group | 3'-Exonuclease Resistance | Replaces the 3'-OH, blocking exonuclease activity and polymerase extension. genelink.com | siRNA, Aptamers, Probes |
| Combined Modification | Synergistic Stabilization | Provides comprehensive protection against both endo- and exonucleases. | siRNA, Aptamers |
Contributions to the Elucidation of Nucleoside Metabolic Pathways
The unique metabolic stability conferred by the 2'-fluoro group makes this compound a valuable chemical probe for studying nucleoside metabolism. The metabolism of its close analog, 2'-fluoro-2',3'-dideoxyadenosine (B25987) (F-ddA), has been studied extensively and provides a clear model for its utility. nih.gov
In the metabolism of standard dideoxyadenosine (ddAdo), two key enzymes are involved:
Adenosine (B11128) Deaminase (ADA): This enzyme converts adenosine and its analogs to inosine (B1671953) analogs.
Purine (B94841) Nucleoside Phosphorylase (PNP): This enzyme cleaves the glycosidic bond of inosine analogs, inactivating the compound. nih.gov
Studies on 2'-F-dd-ara-A, another close analog, revealed that the 2'-fluoro substitution dramatically slows the rate of deamination by ADA (by as much as 10-fold) and renders the resulting inosine analog resistant to cleavage by PNP. nih.gov This increased metabolic stability prevents rapid degradation and shunts the molecule toward the anabolic phosphorylation pathway, which is necessary for its therapeutic activity. nih.govnih.gov
By using this compound as a research tool, scientists can:
Isolate and Study Kinases: The compound's resistance to degradation allows for a clearer investigation of the cellular kinases responsible for its phosphorylation, as the substrate is not rapidly removed by competing catabolic pathways.
Probe Enzyme Specificity: The presence of both the 2'-fluoro and 3'-amino groups can be used to probe the active sites of metabolic enzymes like ADA, PNP, and various kinases to better understand their substrate tolerance.
Map Metabolic Fates: By tracking the fate of this stable analog within cells, researchers can better map the complex and competing pathways of nucleoside activation and degradation.
Exploration of Novel Therapeutic Strategies Based on Unique Structural Features
The distinct structural components of this compound each contribute to its potential as a scaffold for novel therapeutics, particularly as an antiviral or anticancer agent.
Chain Termination: Like other dideoxynucleosides, the absence of a 3'-hydroxyl group makes the molecule a DNA chain terminator. nih.gov Once phosphorylated to its triphosphate form and incorporated by a viral or cellular polymerase, it prevents the addition of the next nucleotide, halting DNA replication. nih.govnih.gov The 3'-amino group serves the same function but presents a different chemical entity within the polymerase active site, which could be exploited to overcome resistance mechanisms that have developed against traditional 3'-H or 3'-azido terminators.
Enhanced Metabolic Profile: As discussed, the 2'-fluoro group provides resistance to enzymatic degradation, which can lead to improved pharmacokinetic properties and a longer intracellular half-life, potentially increasing the therapeutic window of a drug. nih.govnih.govmdpi.com
Conjugation Handle: The 3'-amino group provides a reactive site for the covalent attachment of other molecules. This opens up numerous advanced therapeutic strategies:
Targeted Delivery: The nucleoside can be conjugated to a ligand (e.g., a peptide or antibody) that targets a specific cell type, concentrating the therapeutic agent where it is needed most.
Bifunctional Drugs: It can be linked to another pharmacophore to create a single molecule with dual functions.
Imaging and Diagnostics: Attachment of an imaging agent (e.g., a fluorophore) allows for the tracking of the molecule's distribution and localization in vitro or in vivo.
Application of Computational Chemistry and Molecular Modeling for Rational Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of new drugs based on the this compound scaffold. nih.govrsc.org These techniques allow researchers to predict and analyze the interactions between the nucleoside analog and its biological target, such as a viral polymerase, before undertaking costly and time-consuming chemical synthesis.
A typical workflow would involve:
Molecular Docking: The triphosphate form of this compound would be docked into the crystal structure of a target enzyme (e.g., HIV-1 Reverse Transcriptase). ejmo.org The docking simulation predicts the most likely binding pose and calculates a binding affinity score. nih.gov
Interaction Analysis: The model is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and amino acid residues in the enzyme's active site. nih.gov For example, the model could reveal how the 2'-fluoro group interacts with a specific hydrophobic pocket or how the 3'-amino group forms a hydrogen bond with a catalytic aspartate residue.
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure (e.g., changing the base, adding substituents) and re-running the docking simulations, researchers can build an understanding of the SAR. mdpi.commdpi.com This knowledge guides the design of new analogs with potentially higher potency and selectivity.
| Structural Feature | Predicted Interaction | Interacting Residue (Example) | Potential Impact on Activity |
|---|---|---|---|
| Adenine (B156593) Base | Hydrogen Bonding | Thymine (B56734) in template strand | Ensures correct base-pairing |
| 2'-Fluoro Group | Hydrophobic Interaction | Tyrosine 188 (in HIV-1 RT) | Increases binding affinity |
| 3'-Amino Group | Hydrogen Bonding | Aspartate 185 (in HIV-1 RT) | Positions the analog for incorporation |
| Triphosphate Chain | Ionic Interactions | Magnesium ions, Lysine residues | Essential for binding in the active site |
Integration with Advanced Prodrug Technologies (e.g., ProTides)
For any nucleoside analog to be active as a chain terminator, it must first be converted inside the cell to its triphosphate form by host or viral kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step and a common point for drug resistance. The ProTide (Pro-nucleotide) technology is a highly successful prodrug strategy designed to bypass this critical step.
The ProTide approach masks the monophosphate of a nucleoside analog with two chemical groups: an aryl group and an amino acid ester. nih.govnih.gov This modification renders the molecule lipophilic, allowing it to easily cross the cell membrane. nih.gov Once inside the cell, cellular enzymes cleave the masking groups, releasing the nucleoside monophosphate directly.
Integrating this compound with ProTide technology would involve creating a phosphoramidate (B1195095) prodrug of its 5'-monophosphate. This strategy would be expected to:
Enhance Cellular Uptake: The lipophilic ProTide moiety would facilitate passive diffusion across the cell membrane.
Bypass Initial Phosphorylation: By delivering the monophosphate form directly, the reliance on cellular nucleoside kinases for the first phosphorylation step is eliminated. nih.gov This is particularly advantageous if the parent nucleoside is a poor substrate for these kinases.
Increase Intracellular Concentrations: Efficient delivery and trapping of the monophosphate within the cell can lead to higher concentrations of the active triphosphate, thereby increasing the therapeutic potency of the compound. nih.gov
This approach has been successfully applied to numerous nucleoside analogs, including some with fluorine modifications, leading to approved antiviral drugs and promising clinical candidates. nih.govnih.gov The application of ProTide technology represents a promising future direction for maximizing the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
